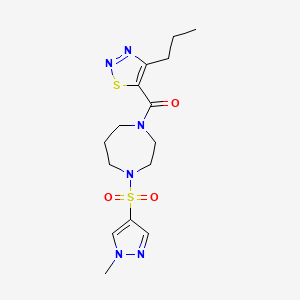

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Description

Properties

IUPAC Name |

[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(4-propylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O3S2/c1-3-5-13-14(25-18-17-13)15(22)20-6-4-7-21(9-8-20)26(23,24)12-10-16-19(2)11-12/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBOBSDSQCRLOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that combines a pyrazole moiety with a diazepane and a thiadiazole structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 394.50 g/mol. The structural features include:

- Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- Diazepane Structure : Often associated with neuroactive compounds.

- Thiadiazole Moiety : Recognized for its antimicrobial and anticancer activities.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The sulfonyl group may interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways.

- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptotic pathways in cancer cells.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of similar compounds on various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance:

- Compounds derived from thiadiazole scaffolds showed significant cytotoxicity with IC50 values in the low micromolar range (e.g., for certain derivatives) .

The mechanism often involves:

- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.

- Apoptosis Induction : Increasing the Bax/Bcl-2 ratio and activating caspases leading to programmed cell death.

Antimicrobial Activity

Compounds featuring thiadiazole and pyrazole rings have been reported to exhibit antimicrobial properties against various pathogens. The specific activity against bacteria and fungi remains an area of active research.

Case Studies

- In Vitro Studies : A study on related compounds demonstrated that modifications in the substituents significantly influenced their anticancer potency. For example, increasing lipophilicity through alkyl substitutions enhanced activity against MCF-7 cells .

- In Vivo Studies : Preliminary in vivo studies indicated that certain derivatives could selectively target tumor cells in animal models, suggesting potential for further development as targeted therapies .

Comparative Analysis

A comparison with structurally similar compounds reveals that the presence of both pyrazole and diazepane moieties may confer unique biological properties:

| Compound Name | Structure | Notable Activity | IC50 Value |

|---|---|---|---|

| Compound A | Pyrazole-Diazepane | Anticancer | 5.36 µg/mL |

| Compound B | Thiadiazole-Piperazine | Antimicrobial | 10.10 µg/mL |

| Target Compound | Pyrazole-Diazepane-Thiadiazole | Anticancer/Antimicrobial | TBD |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isosteres

Compounds with overlapping structural motifs include:

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its fluorophenyl analogue (Compound 5) . These feature thiazole, pyrazole, and triazole rings but lack the diazepane and thiadiazole moieties present in the target compound.

Functional Group Influence on Properties

- Sulfonyl Groups : Both the target compound and Compounds 4/5 incorporate sulfonyl or sulfonamide groups, which are associated with enhanced binding to biological targets (e.g., enzymes) .

- Thiadiazole vs. Thiazole: The propyl-substituted thiadiazole in the target compound may confer distinct electronic and steric properties compared to the thiazole in Compounds 4/5.

- Diazepane Flexibility : The seven-membered diazepane ring in the target compound introduces greater conformational flexibility compared to the rigid triazole-pyrazole systems in Compounds 4/5, possibly improving pharmacokinetic profiles .

Lumping Strategy Considerations

Lumping strategies group compounds with shared structural features (e.g., sulfonamides, heterocycles) to predict properties or reactivity . While the target compound shares sulfonyl and nitrogen-rich heterocycles with analogues, its unique diazepane-thiadiazole architecture suggests deviations in:

- Metabolic Stability : The propyl chain may reduce polarity, increasing lipophilicity and membrane permeability compared to aryl-substituted analogues.

- Synthetic Complexity : The diazepane ring introduces synthetic challenges absent in smaller heterocycles like thiazoles or triazoles.

Q & A

Q. What are the foundational synthetic routes for this compound, and how are key intermediates purified?

The synthesis typically involves cyclization reactions under reflux conditions (e.g., xylene at 120–140°C for 25–30 hours) with oxidizing agents like chloranil, followed by purification via recrystallization (methanol is common). Critical steps include sulfonylation of the diazepane ring and coupling with the thiadiazole moiety. Optimization of reaction stoichiometry and solvent polarity is essential to avoid byproducts .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for preliminary characterization. For absolute configuration determination, X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is preferred. Challenges include handling twinned crystals or low-resolution data, which require iterative refinement cycles .

Q. How can researchers design initial biological activity assays for this compound?

Prioritize target-based assays (e.g., enzyme inhibition) using computational docking (AutoDock Vina, Schrödinger) to identify plausible targets. Follow with cell-based viability assays (MTT or resazurin) and pharmacokinetic profiling (solubility, metabolic stability). Structural analogs with pyrazole-sulfonyl groups often show activity in kinase or protease inhibition pathways .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in crystallographic data during refinement?

Discrepancies in thermal parameters or occupancy rates may arise from disorder or pseudo-symmetry. Use SHELXL’s restraints (e.g., SIMU, DELU) to model disorder. For high thermal motion, apply multi-conformer refinement or leverage high-resolution synchrotron data. Cross-validate with DFT-optimized molecular geometries .

Q. How can reaction mechanisms for diazepane-thiadiazole coupling be elucidated?

Mechanistic studies require isotopic labeling (e.g., ¹⁵N or ²H) combined with in situ FTIR or NMR monitoring. For example, tracking sulfonate intermediate formation under varying pH conditions can clarify nucleophilic attack pathways. Computational methods (DFT/MD simulations) can model transition states and activation energies .

Q. What statistical approaches optimize synthetic yield and purity?

Design of Experiments (DoE) methodologies, such as Box-Behnken or Central Composite Design, are effective. Variables include temperature, catalyst loading, and solvent ratios. Response surface models identify critical factors (e.g., reflux time has a quadratic effect on yield). Pareto charts prioritize parameters for iterative optimization .

Q. How do electronic and steric effects of substituents influence bioactivity?

Systematic SAR studies involve synthesizing analogs with modified sulfonyl groups (e.g., ethanesulfonyl vs. aryl-sulfonyl) or thiadiazole substituents (e.g., propyl vs. cyclopropyl). Electrostatic potential maps (MEP) and Hammett constants quantify electronic effects. In vitro assays correlate changes in IC₅₀ values with structural variations .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.